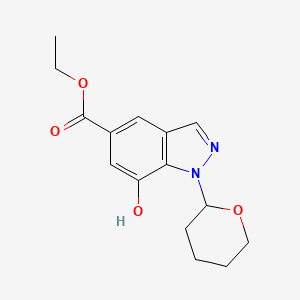

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate

Descripción general

Descripción

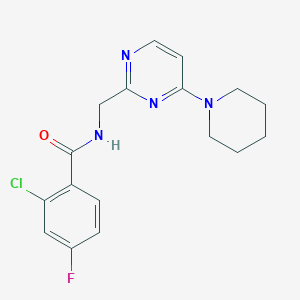

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is a chemical compound with the molecular formula C15H18N2O4 . It is produced by PharmaBlock Sciences, Inc .

Synthesis Analysis

There are several methods to synthesize this compound. One method involves the use of potassium carbonate in N,N-dimethyl-formamide at 20℃ . Another method uses potassium carbonate in acetone under an inert atmosphere and reflux . A third method involves the use of ethanol and potassium carbonate for 6 hours under reflux .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 290.32 . The compound includes a tetrahydropyran ring attached to an indazole ring, which is further connected to a carboxylate group .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate underwent hydrolysis and cyclization, leading to compounds with significant biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing its potential in the development of new antimicrobial agents (Youssef et al., 2011).

Development of Novel Dyes

The synthesis of 1H-pyrazolo[3,2-c]-s-triazoles from ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate and their subsequent transformation into azamethine dyes, highlights its role in producing novel materials with potential applications in dye-sensitized solar cells and organic light-emitting diodes (Bailey, 1977).

Facilitating Isoxazole-Oxazole Conversion

A base-catalyzed isoxazole-oxazole ring transformation process involving ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate was utilized in the preparation of a precursor for thienamycin synthesis, demonstrating its utility in complex organic syntheses (Doleschall & Seres, 1988).

Antagonistic Properties

Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate derivatives have been developed as CCR5 antagonists, showcasing their potential in the treatment of diseases such as HIV, where the CCR5 receptor plays a significant role (Ikemoto et al., 2005).

Propiedades

IUPAC Name |

ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORDQTLCWUKJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2,5-dioxo-3-(piperidin-4-yl)imidazolidin-1-yl]benzoate hydrochloride](/img/structure/B2693463.png)

![N-(3,4-Dimethylphenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)

![N-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2693477.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)

![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)

![Tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2693486.png)